molecular formula C16H18INO2S B12606418 (2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine CAS No. 918656-88-9

(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine

Cat. No.: B12606418
CAS No.: 918656-88-9
M. Wt: 415.3 g/mol
InChI Key: JUSXNKNTQUSUJZ-XJKSGUPXSA-N
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Description

(2S)-2-[®-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring, an iodothiophene moiety, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[®-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the iodothiophene moiety: This can be achieved through iodination of thiophene using iodine and an oxidizing agent.

    Synthesis of the methylphenoxy group: This involves the reaction of 2-methylphenol with an appropriate halogenated compound to introduce the phenoxy linkage.

    Coupling reactions: The iodothiophene and methylphenoxy intermediates are then coupled with a morpholine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[®-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The iodothiophene moiety allows for substitution reactions, where the iodine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Organometallic reagents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2S)-2-[®-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (2S)-2-[®-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine involves its interaction with specific molecular targets. The iodothiophene moiety may interact with biological receptors or enzymes, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[®-(5-bromothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine
  • (2S)-2-[®-(5-chlorothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine
  • (2S)-2-[®-(5-fluorothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine

Uniqueness

The uniqueness of (2S)-2-[®-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine lies in the presence of the iodothiophene moiety, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs

Properties

CAS No.

918656-88-9

Molecular Formula

C16H18INO2S

Molecular Weight

415.3 g/mol

IUPAC Name

(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine

InChI

InChI=1S/C16H18INO2S/c1-11-4-2-3-5-12(11)20-16(13-10-18-8-9-19-13)14-6-7-15(17)21-14/h2-7,13,16,18H,8-10H2,1H3/t13-,16+/m0/s1

InChI Key

JUSXNKNTQUSUJZ-XJKSGUPXSA-N

Isomeric SMILES

CC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=C(S3)I

Canonical SMILES

CC1=CC=CC=C1OC(C2CNCCO2)C3=CC=C(S3)I

Origin of Product

United States

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